2-(5-Bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine dihydrochloride
Description
2-(5-Bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine dihydrochloride is a brominated pyridine derivative featuring a dimethoxyethylamine backbone and a dihydrochloride salt form. Dihydrochloride salts are commonly employed to enhance solubility and stability in pharmaceutical and chemical applications .
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)-2,2-dimethoxyethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2.2ClH/c1-13-9(6-11,14-2)7-3-8(10)5-12-4-7;;/h3-5H,6,11H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWAAWGFERMXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)(C1=CC(=CN=C1)Br)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-Bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C10H13BrCl2N2O2
- Molecular Weight : 303.03 g/mol
- CAS Number : 19798-81-3
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include its effects on cancer cell lines, potential antiviral properties, and overall safety profile.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Comparison with Control |
|---|---|---|
| MCF-7 (Breast) | 9.46 | Better than 5-FU (17.02) |
| MDA-MB-231 (Breast) | 8.75 | Better than 5-FU (11.73) |
The selectivity index for the compound indicates a favorable therapeutic window, making it a candidate for further development as an anticancer agent .
Antiviral Activity
In addition to its anticancer effects, the compound has shown antiviral activity against specific strains of influenza virus. A study reported that it significantly reduced viral load in infected mice models.
| Virus Strain | Viral Load Reduction (%) | Dose Administered (mg/kg) |
|---|---|---|
| Influenza A H275Y Variant | >90% | 40 |
| Influenza A WSN/33 | >85% | 40 |
These findings suggest that the compound may inhibit viral replication effectively, although further studies are required to elucidate the exact mechanisms involved .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that the compound has a favorable profile with good oral bioavailability. The clearance rate observed was approximately , with an oral bioavailability of following administration at .
Safety assessments in animal models revealed no acute toxicity at doses up to , indicating a robust safety margin for potential therapeutic use .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- MCF-7 Cell Study : In vitro studies demonstrated significant apoptosis induction in MCF-7 cells treated with the compound, evidenced by increased levels of caspase 9.
- Mouse Model Study : In vivo experiments showed that administration of the compound resulted in a notable survival benefit in mice infected with influenza viruses, supporting its potential as an antiviral agent.
Comparison with Similar Compounds
Positional Isomers and Substitution Patterns
(5-Bromopyridin-2-yl)methanamine Dihydrochloride (CAS: 914358-73-9):
- Structural Difference : The bromine atom is at the 2-position of the pyridine ring instead of the 3-position.
- Implications : Positional isomerism can alter electronic properties, binding affinity, and reactivity. The 2-bromo substitution may sterically hinder interactions compared to the 3-bromo analog .
- Similarity Score : 0.98 (based on functional group alignment) .
1-(5-Bromopyridin-3-yl)methanamine Dihydrochloride (CAS: 1001414-82-9):
Functional Group Variations
2-((5-Bromopyridin-3-yl)oxy)ethanamine Hydrochloride (CAS: 1361381-50-1):
- (2S)-2-Amino-2-(5-bromopyridin-3-yl)ethanol: Structural Difference: Features a hydroxyl (-OH) group instead of methoxy groups.
Salt Form and Backbone Modifications
2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine Dihydrochloride (CAS: 1803588-64-8):
- S-(2-(Dimethylamino)ethyl pseudothiourea Dihydrochloride (CAS: 16111-27-6): Structural Difference: Contains a thiourea moiety and dimethylamino group. Implications: This compound is a sensitizing agent, highlighting how functional group changes can drastically alter biological activity and regulatory status .
Data Table: Key Comparative Properties
Research Findings and Implications
- Solubility and Stability : Dihydrochloride salts generally improve aqueous solubility compared to free bases, as seen in levocetirizine dihydrochloride (). The dimethoxy groups in the target compound may further enhance lipophilicity, balancing solubility and membrane permeability .
- Toxicity and Regulation: Compounds like S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride () demonstrate the importance of functional groups in toxicity profiles. The target compound’s bromopyridine core may require evaluation for genotoxicity .
- Synthetic Utility : Azoamidine dihydrochlorides () are used as initiators in polymer chemistry, whereas bromopyridine derivatives are often intermediates in drug synthesis, underscoring the diversity of dihydrochloride applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
